Regaloside K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Regaloside K is a natural compound that can be isolated from the Easter Lily (Lilium longiflorum Thunb.) . It belongs to the class of phenylpropanoids, which are known for their diverse biological activities . This compound has been studied for its potential therapeutic properties, including anti-inflammatory and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Regaloside K is typically extracted from the Easter Lily using various extraction methods. One common method involves the use of deep eutectic solvents (DESs) to simultaneously extract phenolic acids and polysaccharides from the bulbs of Lilium species . The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a ratio of water in the DES of 20% .

Industrial Production Methods

For industrial production, high-speed counter-current chromatography (HSCCC) is often employed to separate and purify this compound from other phenolic glycerol glycosides . This method uses a two-phase solvent system, such as ethyl acetate-n-butanol-water (0.5% acetic acid, 3:1.5:5 by volume), to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Regaloside K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and product purity.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities. For example, oxidation of this compound can lead to the formation of quinones, which are known for their potent antioxidant properties.

Scientific Research Applications

Regaloside K has a wide range of scientific research applications:

Mechanism of Action

Regaloside K exerts its effects through various molecular targets and pathways. It inhibits the expression of iNOS and COX-2, reducing the production of pro-inflammatory mediators . Additionally, it scavenges free radicals, thereby protecting cells from oxidative damage . The compound also modulates the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

- Regaloside A

- Regaloside B

- Regaloside C

- Acetylregaloside C

Comparison

Regaloside K is unique among its analogs due to its specific molecular structure, which confers distinct biological activities. For instance, while Regaloside A and Regaloside B also exhibit antioxidant properties, this compound has been shown to have a stronger inhibitory effect on iNOS and COX-2 expression . Additionally, Acetylregaloside C has a more potent free radical scavenging activity compared to this compound .

Biological Activity

Regaloside K, a phenolic compound derived from the plant Lilium lancifolium, has garnered attention for its diverse biological activities, particularly its antioxidant and anticancer properties. This article synthesizes recent research findings, case studies, and data on the biological activity of this compound, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

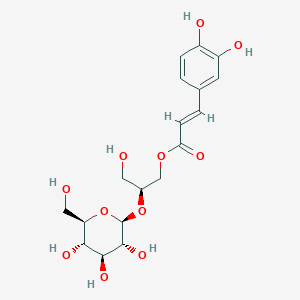

This compound belongs to a group of compounds known as regalosides, which are characterized by their glucosylated phenolic structures. The chemical formula and structure of this compound can be represented as follows:

- Chemical Structure : this compound Structure (not displayed here)

Antioxidant Activity

One of the most significant biological activities of this compound is its antioxidant capacity. Research has demonstrated that this compound exhibits substantial radical scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells.

Antioxidant Assays

The antioxidant activity of this compound has been evaluated using various assays, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results indicate that:

- ABTS Radical Scavenging Activity : this compound showed an IC50 value of 192.6 μM.

- DPPH Radical Scavenging Activity : It demonstrated an IC50 value of 66.1 μM.

These values suggest that this compound possesses comparable antioxidant activity to well-known antioxidants like ascorbic acid (vitamin C) .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms.

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, particularly in HepG2 liver cancer cells.

- Apoptosis Induction : It promotes apoptosis by activating intrinsic apoptotic pathways.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor size in animal models by inhibiting angiogenesis and promoting apoptosis .

Case Studies

Several case studies have explored the effects of this compound in clinical and preclinical settings:

- Case Study 1 : A study involving HepG2 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability, with an IC50 value calculated at 15 mg/mL dry weight after 72 hours .

- Case Study 2 : In a murine model of liver fibrosis induced by carbon tetrachloride (CCl4), administration of this compound resulted in reduced fibrosis markers and improved liver function tests, suggesting protective effects against liver injury .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Properties

Molecular Formula |

C18H24O11 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

[(2S)-3-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H24O11/c19-6-10(28-18-17(26)16(25)15(24)13(7-20)29-18)8-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2/b4-2+/t10-,13+,15+,16-,17+,18+/m0/s1 |

InChI Key |

FJDZFTLKTCOXAV-WDYFMUQCSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H](CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.